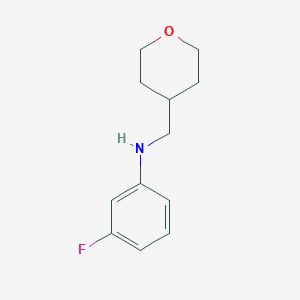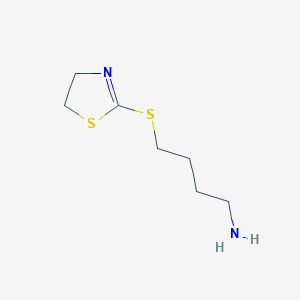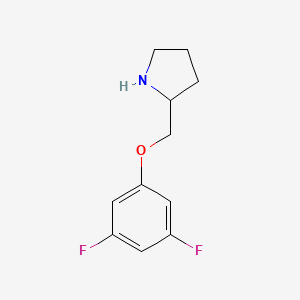![molecular formula C13H26N2O3 B13249886 tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)
tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C13H26N2O3. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and an oxan-4-yl moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxan-4-yl derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features. It is also employed in the development of biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of novel drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a piperidine ring instead of an oxan-4-yl moiety.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a dimethylamino group.
tert-Butyl (4-bromobutyl)carbamate: Features a bromobutyl group instead of an oxan-4-yl moiety.
Uniqueness: tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is unique due to its combination of a dimethylamino group and an oxan-4-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(15(4)5)6-8-17-9-7-13/h6-10H2,1-5H3,(H,14,16) |
InChI Key |
SBBWATKFIJXJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)

amine](/img/structure/B13249813.png)


![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
![N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B13249864.png)

![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine](/img/structure/B13249870.png)
![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
![3-[(Dimethylamino)methyl]cyclohexan-1-one](/img/structure/B13249875.png)


